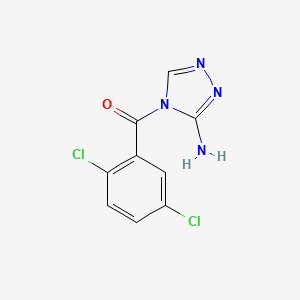

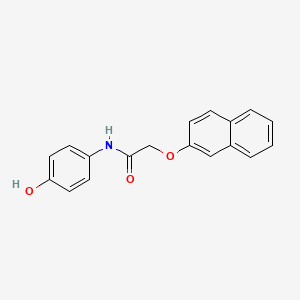

N-(3-chloro-4-methoxyphenyl)-3,4-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves acylation reactions, where aminophenols react with acid chlorides in solvents like THF (tetrahydrofuran). For instance, the preparation of N-3-hydroxyphenyl-4-methoxybenzamide, a related compound, showcases this method. The process is characterized by its use of ¹H NMR, ¹³C NMR, and elemental analysis for characterization, alongside single crystal X-ray diffraction and DFT calculations to determine molecular structure (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-chloro-4-methoxyphenyl)-3,4-dimethoxybenzamide is often elucidated using X-ray crystallography and computational methods like DFT. These studies reveal the impact of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, highlighting the minor but significant influence these interactions have on bond lengths, angles, and the conformational arrangement of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of N-(3-chloro-4-methoxyphenyl)-3,4-dimethoxybenzamide and its analogs can be explored through reactions such as annulation, which involves sequential regioselective ortho-C–H amidation and cyclization to yield complex structures. These reactions are facilitated by catalysts like Cp*Rh(III), offering pathways to synthesize derivatives with potentially valuable biological activities (Xiong et al., 2018).

Physical Properties Analysis

The physical properties, including thermodynamic characteristics of related compounds, can be determined through spectroscopic and calorimetric studies. For methoxyphenols and dimethoxybenzenes, which share structural similarities with N-(3-chloro-4-methoxyphenyl)-3,4-dimethoxybenzamide, studies focus on enthalpies of formation, vapor pressure, and vaporization. These properties are crucial for understanding the compound's stability, reactivity, and potential application areas (Varfolomeev et al., 2010).

Chemical Properties Analysis

The chemical properties of N-(3-chloro-4-methoxyphenyl)-3,4-dimethoxybenzamide can be inferred from studies on similar compounds, focusing on aspects like hydrogen bonding, substitution effects, and reactivity towards other chemical entities. For example, the understanding of inter- and intramolecular hydrogen bonds in methoxyphenols provides insights into the compound's ability to form stable complexes and its reactivity profile (Varfolomeev et al., 2010).

Wirkmechanismus

Target of Action

The primary target of N-(3-chloro-4-methoxyphenyl)-3,4-dimethoxybenzamide is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell migration, adhesion, and differentiation.

Mode of Action

It is believed to interact with its target receptor, leading to changes in the receptor’s activity

Biochemical Pathways

The biochemical pathways affected by N-(3-chloro-4-methoxyphenyl)-3,4-dimethoxybenzamide are not fully known. Given its target, it may influence pathways related to cell migration and differentiation. More research is needed to identify the specific pathways and their downstream effects .

Result of Action

Given its target, it may influence cell migration, adhesion, and differentiation . .

Eigenschaften

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4/c1-20-13-7-5-11(9-12(13)17)18-16(19)10-4-6-14(21-2)15(8-10)22-3/h4-9H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDNAYXLBLVEOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

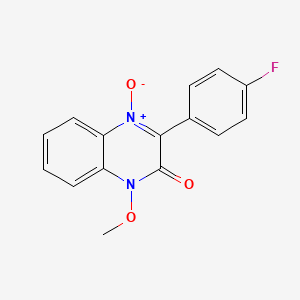

![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5848887.png)

![4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile](/img/structure/B5848933.png)

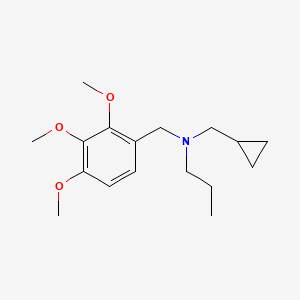

![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5848941.png)

![methyl 4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoate](/img/structure/B5848988.png)

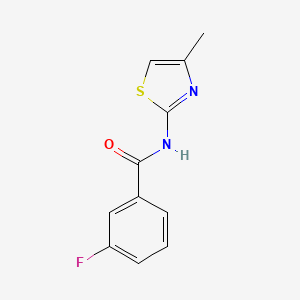

![N-(4-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848992.png)